molecular formula C5H4BCl2NO2 B1418852 2,3-Dichloropyridine-5-boronic acid CAS No. 1072944-15-0

2,3-Dichloropyridine-5-boronic acid

Cat. No. B1418852
M. Wt: 191.81 g/mol
InChI Key: DRJYUOQTLCPXHE-UHFFFAOYSA-N
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Description

2,3-Dichloropyridine-5-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a type of boronic acid, a class of compounds that have been widely studied in medicinal chemistry .


Synthesis Analysis

The synthesis of 2,3-Dichloropyridine-5-boronic acid and similar compounds often involves cross-coupling reactions with arylboronic acids . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 2,3-Dichloropyridine-5-boronic acid consists of a pyridine ring with two chlorine atoms and a boronic acid group . The exact mass of the molecule is 190.9712139 g/mol .


Chemical Reactions Analysis

2,3-Dichloropyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in cross-coupling reactions with arylboronic acids .


Physical And Chemical Properties Analysis

2,3-Dichloropyridine-5-boronic acid has a molecular weight of 191.81 g/mol. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors. The compound has a topological polar surface area of 53 Ų .

Scientific Research Applications

Sensing Applications

Scientific Field: Analytical Chemistry

Methods of Application: The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

Results or Outcomes: The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Suzuki–Miyaura Coupling

Scientific Field: Organic Chemistry

Results or Outcomes: The SM coupling reaction has been further developed, with novel detection methodologies introduced . An area of particular growth was the interaction of boronic acids with proteins, their manipulation, and cell labeling .

Synthesis of Et Canthinone-3-carboxylates

Scientific Field: Organic Chemistry

Methods of Application: The process involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

Results or Outcomes: The result is the formation of Et canthinone-3-carboxylates .

Preparation of Arylmethylpyrrolidinylmethanols

Scientific Field: Organic Chemistry

Methods of Application: The process involves a reaction with MIDA followed by a Suzuki reaction with halides or amination with amines .

Results or Outcomes: The result is the formation of arylmethylpyrrolidinylmethanols and amine derivatives .

Synthesis of 6-Halo-Pyridin-3-yl Boronic Acids and Esters

Scientific Field: Organic Chemistry

Methods of Application: The process involves a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst .

Results or Outcomes: The result is the formation of 6-halo-pyridin-3-yl boronic acids and esters .

Boronic Acid-Based Dynamic Click Chemistry

Scientific Field: Chemical Biology

Methods of Application: This involves the use of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries . These chemistries interact with assorted nucleophiles at variable pHs, which is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

Results or Outcomes: The applications of this chemistry include chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Safety And Hazards

When handling 2,3-Dichloropyridine-5-boronic acid, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Future Directions

The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJYUOQTLCPXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671959
Record name (5,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloropyridine-5-boronic acid

CAS RN

1072944-15-0
Record name B-(5,6-Dichloro-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-Dichloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloropyridine-5-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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